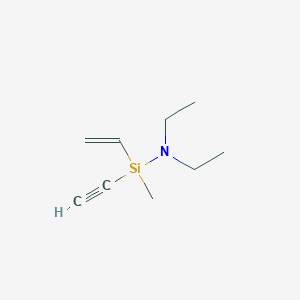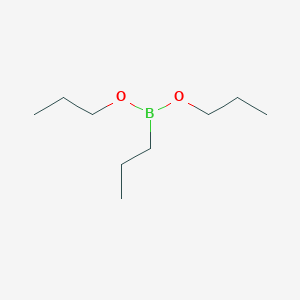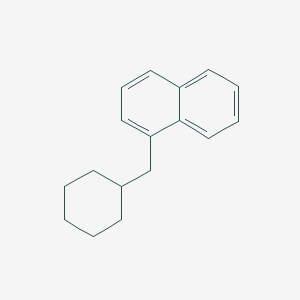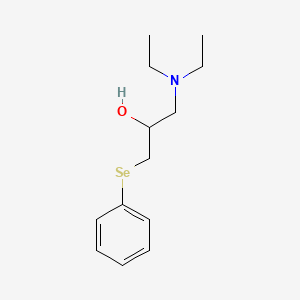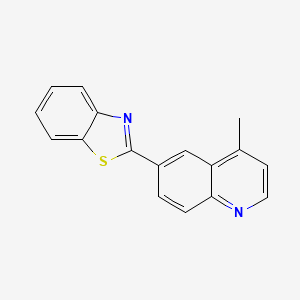![molecular formula C37H34N2O7 B14483304 3'-O-Benzoyl-5'-O-[(4-methoxyphenyl)(diphenyl)methyl]thymidine CAS No. 64723-00-8](/img/structure/B14483304.png)
3'-O-Benzoyl-5'-O-[(4-methoxyphenyl)(diphenyl)methyl]thymidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3’-O-Benzoyl-5’-O-[(4-methoxyphenyl)(diphenyl)methyl]thymidine is a synthetic nucleoside analog. It is structurally derived from thymidine, a nucleoside component of DNA, and is modified with benzoyl and methoxyphenyl groups. These modifications can alter the compound’s chemical properties and biological activity, making it useful in various scientific research applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3’-O-Benzoyl-5’-O-[(4-methoxyphenyl)(diphenyl)methyl]thymidine typically involves multiple steps:
Protection of Hydroxyl Groups: The hydroxyl groups of thymidine are protected using benzoyl and methoxyphenyl groups to prevent unwanted reactions.
Benzoylation: The 3’-hydroxyl group is selectively benzoylated using benzoyl chloride in the presence of a base such as pyridine.
Methoxyphenylation: The 5’-hydroxyl group is protected with a methoxyphenyl group using a reagent like 4-methoxyphenyl(diphenyl)methyl chloride.
Deprotection: The final compound is obtained by removing the protecting groups under specific conditions, such as acidic or basic hydrolysis.
Industrial Production Methods
Industrial production of this compound would involve scaling up the synthetic route while ensuring high purity and yield. This may include optimizing reaction conditions, using continuous flow reactors, and employing purification techniques like chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
3’-O-Benzoyl-5’-O-[(4-methoxyphenyl)(diphenyl)methyl]thymidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzoyl or methoxyphenyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products Formed
Oxidation: Oxidized derivatives of the benzoyl or methoxyphenyl groups.
Reduction: Reduced forms of the benzoyl or methoxyphenyl groups.
Substitution: Substituted nucleoside analogs with different functional groups.
Applications De Recherche Scientifique
3’-O-Benzoyl-5’-O-[(4-methoxyphenyl)(diphenyl)methyl]thymidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex nucleoside analogs.
Biology: Studied for its potential effects on DNA replication and repair mechanisms.
Medicine: Investigated for its antiviral and anticancer properties.
Industry: Utilized in the development of new pharmaceuticals and diagnostic tools.
Mécanisme D'action
The mechanism of action of 3’-O-Benzoyl-5’-O-[(4-methoxyphenyl)(diphenyl)methyl]thymidine involves its incorporation into DNA. The modified nucleoside can interfere with DNA polymerase activity, leading to the inhibition of DNA synthesis. This can result in the disruption of cellular processes, making it useful in antiviral and anticancer therapies.
Comparaison Avec Des Composés Similaires
Similar Compounds
3’-O-Benzoylthymidine: Lacks the methoxyphenyl group, making it less bulky and potentially less effective in certain applications.
5’-O-[(4-methoxyphenyl)(diphenyl)methyl]thymidine: Lacks the benzoyl group, which may affect its chemical stability and reactivity.
Uniqueness
3’-O-Benzoyl-5’-O-[(4-methoxyphenyl)(diphenyl)methyl]thymidine is unique due to the presence of both benzoyl and methoxyphenyl groups. These modifications enhance its chemical stability and biological activity, making it a valuable compound in various research fields.
Propriétés
Numéro CAS |
64723-00-8 |
|---|---|
Formule moléculaire |
C37H34N2O7 |
Poids moléculaire |
618.7 g/mol |
Nom IUPAC |
[(2R,3S,5R)-2-[[(4-methoxyphenyl)-diphenylmethoxy]methyl]-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl] benzoate |
InChI |
InChI=1S/C37H34N2O7/c1-25-23-39(36(42)38-34(25)40)33-22-31(46-35(41)26-12-6-3-7-13-26)32(45-33)24-44-37(27-14-8-4-9-15-27,28-16-10-5-11-17-28)29-18-20-30(43-2)21-19-29/h3-21,23,31-33H,22,24H2,1-2H3,(H,38,40,42)/t31-,32+,33+/m0/s1 |
Clé InChI |
OBJLVZAHPOBSSV-WIHCDAFUSA-N |
SMILES isomérique |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=C(C=C5)OC)OC(=O)C6=CC=CC=C6 |
SMILES canonique |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=C(C=C5)OC)OC(=O)C6=CC=CC=C6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl [(4-chlorophenyl)carbamoyl]carbamate](/img/structure/B14483221.png)
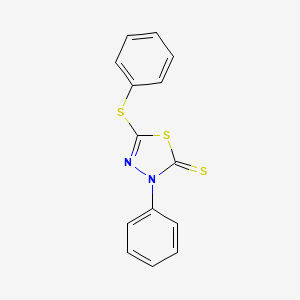

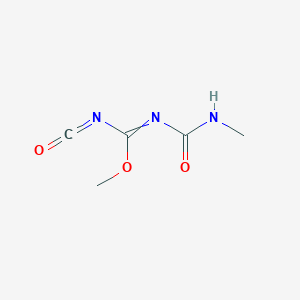


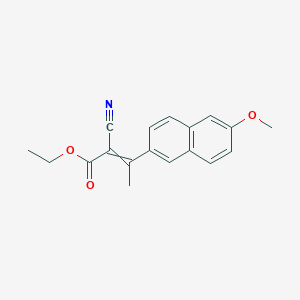
![Acetamide, N-[(3beta)-3-(acetyloxy)androsta-5,16-dien-17-yl]-](/img/structure/B14483265.png)
![{2-[(2-Methylbutan-2-yl)peroxy]hex-5-en-3-yn-2-yl}benzene](/img/structure/B14483267.png)
